molecular formula C11H12F2O2 B13630306 Methyl 2,5-difluoro-4-(propan-2-yl)benzoate

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate

Cat. No.: B13630306
M. Wt: 214.21 g/mol
InChI Key: FWZYRCQZARNYMG-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H11F2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-(propan-2-yl)benzoate typically involves the esterification of 2,5-difluoro-4-(propan-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2,5-difluoro-4-(propan-2-yl)benzoic acid.

    Reduction: Formation of 2,5-difluoro-4-(propan-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-(propan-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and isopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,5-difluorobenzoate
  • Methyl 2,5-difluoro-4-formylbenzoate

Uniqueness

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is unique due to the presence of both fluorine atoms and an isopropyl group on the benzene ring. This combination of substituents can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2,5-difluoro-4-propan-2-ylbenzoate

InChI

InChI=1S/C11H12F2O2/c1-6(2)7-4-10(13)8(5-9(7)12)11(14)15-3/h4-6H,1-3H3

InChI Key

FWZYRCQZARNYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1F)C(=O)OC)F

Origin of Product

United States

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